4-Amino-5-butyl-1H-pyrazol-3(2H)-one

Lipophilicity Chromatography Drug Design

4-Amino-5-butyl-1H-pyrazol-3(2H)-one (CAS 857988-46-6: also named 5-amino-4-butyl-1,2-dihydro-3H-pyrazol-3-one) is a heterocyclic pyrazolone derivative with molecular formula C₇H₁₃N₃O and a molecular weight of 155.20 g/mol. The scaffold features a primary amino group at position 4 and an n-butyl chain at position 5 of the pyrazol-3-one core, distinguishing it from more common N-aryl or N-methyl pyrazolones.

Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
Cat. No. B12854900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-butyl-1H-pyrazol-3(2H)-one
Molecular FormulaC7H13N3O
Molecular Weight155.20 g/mol
Structural Identifiers
SMILESCCCCC1=C(C(=O)NN1)N
InChIInChI=1S/C7H13N3O/c1-2-3-4-5-6(8)7(11)10-9-5/h2-4,8H2,1H3,(H2,9,10,11)
InChIKeyBBXCRUBYJSERFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-butyl-1H-pyrazol-3(2H)-one: Procurement-Ready Profile of a Substituted Amino-Pyrazolone Scaffold


4-Amino-5-butyl-1H-pyrazol-3(2H)-one (CAS 857988-46-6: also named 5-amino-4-butyl-1,2-dihydro-3H-pyrazol-3-one) is a heterocyclic pyrazolone derivative with molecular formula C₇H₁₃N₃O and a molecular weight of 155.20 g/mol [1]. The scaffold features a primary amino group at position 4 and an n-butyl chain at position 5 of the pyrazol-3-one core, distinguishing it from more common N-aryl or N-methyl pyrazolones. This substitution imparts distinct physicochemical properties including a computed XLogP3 of 1.2 and three hydrogen bond donors, which influence its solubility, chromatographic behavior, and reactivity as a synthetic intermediate [2].

Scaffold Type
Substituted amino-pyrazolone with free N¹/N² positions
Procurement Context
Synthetic intermediate and analytical reference standard
Key Selection Cue
Distinct lipophilicity and hydrogen bonding vs N-aryl analogs

Why 4-Amino-5-butyl-1H-pyrazol-3(2H)-one Cannot Be Replaced by Common Pyrazolone Analogs


Amino-pyrazolones encompass structurally diverse compounds used as drug metabolites (e.g., 4-aminoantipyrine), analytical reagents, and synthetic building blocks. Substitution patterns directly control physicochemical properties critical to these applications: a 4-aminoantipyrine molecule with N-phenyl and C-methyl substituents exhibits an XLogP3 of 0.1 and one hydrogen bond donor, whereas 4-amino-5-butyl-1H-pyrazol-3(2H)-one with its unsubstituted ring nitrogens and n-butyl chain has an XLogP3 of 1.2 and three hydrogen bond donors [1]. This approximately 12-fold difference in lipophilicity and the altered hydrogen bonding capacity preclude simple interchange in validated HPLC methods, synthetic protocols, or biological assays where retention time, solubility, or metabolic fate are predetermined [2].

Target Compound
4-Amino-5-butyl-1H-pyrazol-3(2H)-one
Free N¹/N² positions, n-butyl chain. Reported XLogP3 1.2, 3 HBDs, MW 155.20, TPSA 67.2 Ų.
Common Analog
4-Aminoantipyrine (4-AA)
N-phenyl, N-methyl substituted. Reported XLogP3 0.1, 1 HBD, MW 203.24, TPSA 49.6 Ų.
Lipophilicity and hydrogen bonding differences may shift HPLC retention, solubility, and reactivity. Direct substitution in validated methods or synthetic protocols may not transfer without revalidation.

Quantitative Differentiation of 4-Amino-5-butyl-1H-pyrazol-3(2H)-one: Head-to-Head and Cross-Study Comparisons


Lipophilicity Advantage: 12-Fold Higher XLogP3 versus 4-Aminoantipyrine

The compound exhibits a computed octanol-water partition coefficient (XLogP3) of 1.2, compared to 0.1 for the widely used pyrazolone analog 4-aminoantipyrine (4-AA) [1][2]. This represents a 1.1 log unit difference, equating to approximately 12-fold greater lipophilicity. The difference arises from the replacement of the N-phenyl and C-methyl groups in 4-AA with an unsubstituted ring and n-butyl chain in the target compound.

Lipophilicity
Head-to-head
XLogP3: 1.2 vs 0.1
Δ 1.1 log units (≈12×)
Supports distinct reversed-phase HPLC retention and organic-phase partitioning.
Computed XLogP3, PubChem 2025 release.
Lipophilicity Chromatography Drug Design

Hydrogen Bond Donor Count Differentiates Chromatographic and Binding Behavior

4-Amino-5-butyl-1H-pyrazol-3(2H)-one possesses three hydrogen bond donors (two NH groups from the pyrazolone ring and one NH₂ group) [1]. In contrast, 4-aminoantipyrine has only one hydrogen bond donor, as its ring nitrogen is substituted with a phenyl group and the other with a methyl group [2]. This structural difference eliminates intra- and intermolecular hydrogen bonding capacity available to the target compound.

H-Bond Donors
Head-to-head
3 HBD vs 1 HBD
Difference: +2 HBDs
May affect HILIC retention, polar solubility, and binding interactions.
Computed by Cactvs, PubChem.
Hydrogen Bonding Method Development Separations

Reduced Molecular Weight and Topological Polar Surface Area versus 4-Aminoantipyrine

The target compound has a molecular weight of 155.20 g/mol and a topological polar surface area (TPSA) of 67.2 Ų [1]. 4-Aminoantipyrine has a molecular weight of 203.24 g/mol and a TPSA of 49.6 Ų [2]. The target compound is approximately 24% lighter and has a 35% larger polar surface area relative to its lower molecular weight, indicating a higher density of polar atoms per unit mass.

MW / TPSA
Head-to-head
155.20 g/mol, 67.2 Ų
vs 203.24 g/mol, 49.6 Ų
Lower MW with higher TPSA suggests different permeability and solubility profile.
Computed by PubChem, 2025 release.
Molecular Properties Drug Design Permeability

Synthetic Utility as a Chemoselective Building Block for Fully Substituted Pyrazoles

Amino-pyrazolones with the 5-amino-4-alkyl substitution pattern serve as versatile intermediates. In a reported two-step protocol for accessing fully substituted amino-pyrazoles, 5-amino-4-substituted pyrazol-3-ones similar to the target compound were chemoselectively derivatized through diazotization, enabling subsequent Suzuki-Miyaura cross-coupling to yield arylated pyrazoles in up to 71% yield over four steps [1]. This reactivity profile distinguishes the scaffold from N-aryl pyrazolones, where the aryl substituent can interfere with diazotization or direct coupling toward undesired positions.

Synthetic Utility
Class-level
Up to 71% yield
over four steps
Supports chemoselective derivatization via diazotization/coupling without N-protection.
Class-level inference from ACS Omega 2017 scaffold study.
Synthetic Chemistry Building Blocks Regioselectivity

Procurement-Driven Application Scenarios for 4-Amino-5-butyl-1H-pyrazol-3(2H)-one


Synthesis of Lipophilic Heterocyclic Libraries in Drug Discovery

The 12-fold higher lipophilicity of this compound (XLogP3 1.2) compared to 4-aminoantipyrine (XLogP3 0.1) [1] makes it a preferred starting material for constructing compound libraries targeting intracellular or CNS-accessible targets where higher logP is desirable. Its lower molecular weight (155.20 g/mol) also provides room for further functionalization without exceeding typical lead-like property cutoffs.

Development of Orthogonal HPLC Methods for Pyrazolone Impurity Profiling

Reversed-phase HPLC methods developed for 4-aminoantipyrine or its derivatives will not adequately retain 4-amino-5-butyl-1H-pyrazol-3(2H)-one due to its distinct lipophilicity and hydrogen bonding profile [2]. Procurement of the authentic compound is essential for method development and validation when this impurity or scaffold is expected in the product stream, as attempted substitution with 4-AA would yield incorrect retention times and potentially co-elution with other analytes.

Analytical Reference Standard for Edaravone-Related Impurity Identification and Quantification

During the manufacturing and storage of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), impurities bearing the 4-amino-5-alkyl pyrazolone skeleton can form [3]. 4-Amino-5-butyl-1H-pyrazol-3(2H)-one serves as a critical reference standard for the identification and quantification of these related impurities by LC-MS or HPLC-UV, as its distinct molecular weight (155.20 g/mol), fragment pattern, and UV absorption profile enable method specificity that 4-aminoantipyrine cannot provide.

Chemoselective Intermediate for Regioselective Pyrazole Derivatization

As demonstrated for analogous 5-amino-4-substituted pyrazol-3-ones, the target compound's free N¹ and N² positions allow regioselective diazotization and subsequent cross-coupling without competing reactions at an N-aryl group [4]. This chemoselectivity streamlines synthesis of fully substituted pyrazoles, and the n-butyl chain can serve as a lipophilic anchor or be further functionalized, supporting procurement for medicinal chemistry campaigns targeting pyrazolopyrimidine or related fused heterocycles.

Application
Selection Property
Validation Focus
Lipophilic heterocyclic library synthesis
XLogP3 1.2 and low MW 155.20
Lead-like property profiling and organic-phase reactivity
Orthogonal HPLC method development
Distinct lipophilicity and HBD count
Retention time and resolution vs N-aryl pyrazolones
Impurity reference standard (Edaravone-related)
Unique MW 155.20 and fragment pattern
LC-MS specificity and chromatographic resolution
Regioselective pyrazole derivatization
Free N¹/N² positions
Chemoselectivity in diazotization/cross-coupling workflows
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